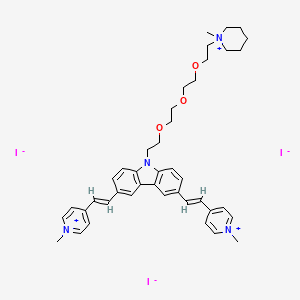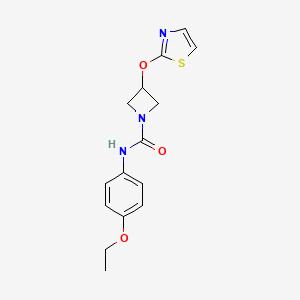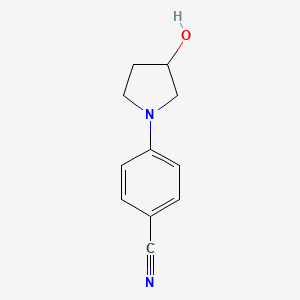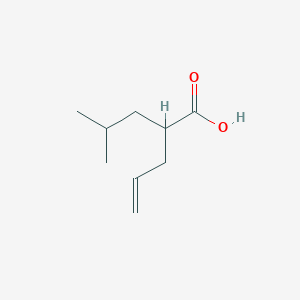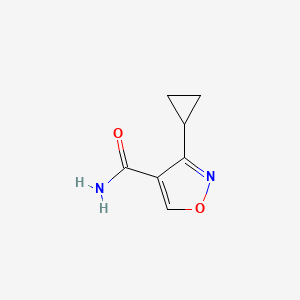
3-Cyclopropyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyclopropyl-1,2-oxazole-4-carboxamide” is a chemical compound that is part of the oxazole family . Oxazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . They are known for their wide spectrum of biological activities, which has led to their use in various fields of scientific research.
Molecular Structure Analysis
Oxazoles, including “3-Cyclopropyl-1,2-oxazole-4-carboxamide”, are doubly unsaturated 5-membered rings containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The substitution pattern in oxazole derivatives plays a pivotal role in determining their biological activities .Chemical Reactions Analysis
Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities are often influenced by the specific chemical reactions that these compounds undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Cyclopropyl-1,2-oxazole-4-carboxamide” include a boiling point of 317.6±30.0 C at 760 mmHg . It is a solid at room temperature and has a molecular weight of 153.14 .Aplicaciones Científicas De Investigación
Oxazole Synthesis and Catalysis
Oxazoles, including structures similar to 3-Cyclopropyl-1,2-oxazole-4-carboxamide, are pivotal in the synthesis of various natural products and pharmaceutical compounds. Research has demonstrated efficient methods for synthesizing 2,4-disubstituted oxazoles using gold-catalyzed oxidation strategies. These methods involve the annulation between terminal alkynes and carboxamides, facilitated by bidentate ligands, which temper the reactivity of in situ-generated gold carbenes, leading to improved chemoselectivity and yield (Luo, Ji, Li, & Zhang, 2012).
Crystal Structure and Antitumor Activity
Further exploration into the structural and functional aspects of cyclopropyl oxazole derivatives reveals their potential in antitumor activity. For example, specific indazole derivatives have been synthesized and shown to inhibit the proliferation of various cancer cell lines effectively. These findings are supported by spectro-elemental characterizations and single-crystal X-ray analysis, which provide insights into their molecular structure and interactions (Lu et al., 2020).
Synthesis Methods and Medicinal Chemistry
The research also extends to methodologies for synthesizing oxazoles and their applications in medicinal chemistry. For instance, the synthesis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide highlights a process for generating compounds with anticancer properties (Pokhodylo, Slyvka, & Pavlyuk, 2021). Similarly, novel methods for creating spiro[cyclopropane-1,4′-oxazoline]s demonstrate the diversity and potential of cyclopropyl oxazole derivatives in synthesizing biologically active molecules (Dalai, Es-Sayed, Nötzel, & Meijere, 2008).
Bioactive Compound Synthesis
The synthesis and evaluation of compounds for antiproliferative activity against cancer cell lines further underscore the significance of cyclopropyl oxazole derivatives. These compounds exhibit significant inhibitory activity, indicating their potential as therapeutic agents in cancer treatment (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
Mecanismo De Acción
The mechanism of action of oxazole derivatives can vary depending on their specific structure and the biological activity they exhibit. For example, some oxazole derivatives have been found to inhibit Protein Tyrosine Phosphatase-1B (PTP-1B), which is important for the treatment of diabetes and obesity .
Direcciones Futuras
The future directions for research on “3-Cyclopropyl-1,2-oxazole-4-carboxamide” and other oxazole derivatives are promising. Given their wide range of biological activities, these compounds are likely to continue to be a focus of research in the fields of medicine and agriculture . New methods of synthesis, particularly those that are metal-free, are also likely to be a focus of future research .
Propiedades
IUPAC Name |
3-cyclopropyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(10)5-3-11-9-6(5)4-1-2-4/h3-4H,1-2H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUZWODFTVMIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

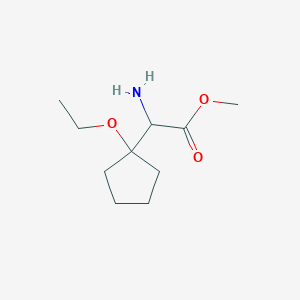
![(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2844180.png)
![(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2844182.png)



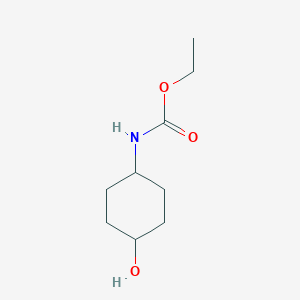
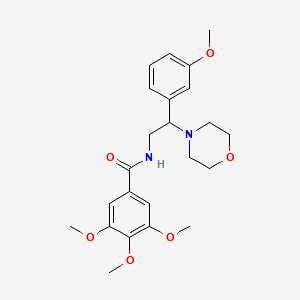
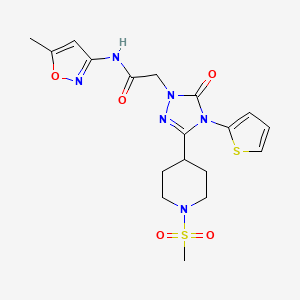
![3-(4-chlorobenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2844193.png)
